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Introduction

The genus Angraecum, a diverse group of orchids native to tropical Africa and Madagascar,
holds significant interest for conservationists, researchers, and professionals in drug
development due to its unique evolutionary history and potential for novel bioactive
compounds. Accurate species identification is the cornerstone of these efforts, yet it is often
hampered by morphological similarities between species, phenotypic plasticity, and the
difficulty of identifying non-flowering or processed specimens. DNA barcoding offers a powerful
molecular solution for rapid and accurate species-level identification using standardized DNA
regions.

These application notes provide a comprehensive overview and detailed protocols for the DNA
barcoding of Angraecum species. While specific literature on barcoding Angraecum is
emerging, the methodologies outlined here are based on well-established protocols successful
across the Orchidaceae family and are expected to be highly effective for this genus.

Part 1: Selecting the Appropriate DNA Barcode
Region

The success of DNA barcoding hinges on selecting appropriate genetic markers that are easily
amplified and sequenced across species while providing sufficient variation for discrimination.
For plants, no single universal barcode has been sufficient, leading to the adoption of a multi-
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locus approach. The most commonly used and recommended barcode regions for orchids are
the plastid genes matK and rbcL, and the nuclear ribosomal internal transcribed spacer (ITS).

[1I[21[3]14]

« Internal Transcribed Spacer (ITS): This nuclear region generally shows the highest species
discrimination power for orchids.[3][5] It is highly variable, making it excellent for
distinguishing closely related species.[3] However, the presence of different copies can
sometimes be a challenge.[1]

o Maturase K (matK): This plastid gene has a high evolutionary rate and is effective for
species-level identification.[1] A significant drawback is that it can be difficult to amplify with
universal primers due to high sequence variability where primers bind.[1]

» Ribulose-1,5-bisphosphate carboxylase large subunit (rbcL): This plastid gene is easily
amplified across a broad range of plant species, yielding high success rates for PCR and
sequencing.[1] Its lower mutation rate, however, often limits its resolving power to the genus
or family level rather than the species level.[1][6]

 trnH-psbA Intergenic Spacer: This is another plastid region that has been used as a
supplementary barcode, sometimes showing good discrimination power.[2][6]

Logical Framework for Barcode Selection

The selection of a DNA barcode involves a trade-off between universality (ease of
amplification) and discriminatory power. The following diagram illustrates the logical
relationship between the primary barcode candidates for orchids.
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Caption: Logical relationships of primary DNA barcodes for orchids.

Recommendation: For Angraecum species, a hierarchical approach is recommended. Start
with the ITS region due to its high discriminatory power. If amplification is challenging or results
are ambiguous, supplement with the highly universal rbcL marker to confirm genus-level
identity and the more variable matK marker for better species resolution. The combination of
ITS + matK often provides the highest success rate for species identification in large orchid
genera.[4][7][8]

Table 1. Comparative Performance of DNA Barcode Loci in Orchid Studies

Species
DNA Barcode PCR Amplification Discrimination / .
Locus Success Rate Identification

Efficiency

_ Recommended as the
Highest: 73.3% - )
ITS/ITS2 73.5% - 92%][1][6] best single locus for

94.6%[3][5] orchids.[3]

) Can be difficult to
High: 51.6% - 95.5% ] )
matK 64.7% - 83%][1][6] (31[6] amplify but offers high

discrimination.[1]

Excellent for universal
Lowest: 5.6% - 78.7% o
rbcL 70.6% - 100%][1][6] 3] amplification but poor

for species-level ID.[1]

Often used as a
trnH-psbA ~70.6%[6] Moderate: ~78.3%[6] supplementary

marker.

Often the most
ITS + matK - Very High: ~76.9%][4] powerful two-locus

combination.[4][7]

Part 2: Experimental Workflow
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The DNA barcoding process follows a standardized workflow from sample collection to data
analysis. Each step is critical for generating high-quality, reliable data.

Overall DNA Barcoding Workflow

Caption: Standard experimental workflow for DNA barcoding of Angraecum.

Part 3: Detailed Experimental Protocols
Protocol 1: Plant Tissue Sampling and Preservation

o Sample Collection: Collect 1-2 cm? of young, healthy leaf tissue from a single plant. Avoid
old, necrotic, or contaminated material.

o Preservation: Immediately place the tissue in a labeled tube containing silica gel to rapidly
desiccate the sample. This is the most common and effective method for preserving DNA
quality. Alternatively, samples can be flash-frozen in liquid nitrogen and stored at -80°C.[9]

o Documentation: Record collection details (date, location, collector) and, if possible, take a
voucher photograph of the plant. This is crucial for data integrity.[10]

Protocol 2: Genomic DNA Extraction (Modified CTAB
Method)

Orchids can be rich in polysaccharides and polyphenols, which can inhibit downstream
enzymatic reactions like PCR. The CTAB (cetyl trimethylammonium bromide) method is highly
effective at removing these inhibitors.[11][12][13]

Materials:

CTAB Extraction Buffer (2% CTAB, 1.4 M NaCl, 20 mM EDTA, 100 mM Tris-HCI pH 8.0)

3-mercaptoethanol

24:1 Chloroform:lsoamyl alcohol

Isopropanol (ice-cold)
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e 70% Ethanol (ice-cold)

o TE Buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0)

e RNase A (10 mg/mL)

Procedure:

e Grind 20-50 mg of dried leaf tissue to a fine powder using a sterile mortar and pestle or a
mechanical tissue lyser.

e Add 700 pL of pre-warmed (65°C) CTAB buffer with 0.2% [3-mercaptoethanol (added just
before use) to the powdered tissue in a 1.5 mL microcentrifuge tube.[12]

» Vortex thoroughly to mix and incubate in a 65°C water bath for 60 minutes. Invert the tube
every 15-20 minutes.

e Add an equal volume (700 pL) of chloroform:isoamyl alcohol. Mix by inversion for 5-10
minutes until an emulsion forms.

e Centrifuge at 12,000 x g for 15 minutes at room temperature.[11]

o Carefully transfer the upper aqueous phase to a new sterile tube, avoiding the protein layer
at the interface.

e Add 2/3 volume of ice-cold isopropanol to the aqueous phase. Mix gently by inversion to
precipitate the DNA. A stringy white pellet should become visible.

 Incubate at -20°C for at least 30 minutes (or overnight).

o Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

» Discard the supernatant and wash the pellet with 500 pL of ice-cold 70% ethanol.

o Centrifuge at 12,000 x g for 5 minutes. Discard the ethanol and air-dry the pellet for 15-30
minutes. Do not over-dry.[11]
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» Resuspend the DNA pellet in 50-100 pL of TE buffer. Add 1 pL of RNase A and incubate at
37°C for 30 minutes to remove RNA contamination.

o Store the extracted DNA at -20°C.

Protocol 3: PCR Amplification of Barcode Regions

Table 2: Universal Primers for Orchid DNA Barcoding

Barcode Locus

Primer Name

Sequence (5' to 3')

Reference

ITS

ITS-p5 / ITS-u4

GGAAGTAAAAGTCG
TAACAAGG /
RGGTTTCTTTTCCT
CCGCTTA

[2](3]

matK

matK-1RKIM-f / matK-
3FKIM-r

ACCCAGTCCATCTG
GAAATCTTGGTTC/
CGTACAGTACTTTTG
TGTTTACGAG

[2](3]

rbcL

rbcLa-F / rbcLa-R

ATGTCACCACAAAC
AGAGACTAAAGC /
GTAAAATCAAGTCC
ACCRCG

[2](3]

Table 3: Standard PCR Reaction Mixture (25 uL Total Volume)
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Component Final Concentration Volume for 25 pL Rxn
10x PCR Buffer 1x 2.5 uL

dNTPs (2.5 mM each) 0.2 mM 2.0 puL

Forward Primer (10 uM) 0.4 uM 1.0 yL

Reverse Primer (10 uM) 0.4 uM 1.0 yL

Taq DNA Polymerase 1.25 units 0.25 pL

Template DNA (20-50 ng/uL) ~50 ng 1.0-2.0 L
Nuclease-Free Water - to 25 pL

Table 4: Recommended Thermocycler Conditions

Step ITS[2][14] matK & rbcL[2][14]
Initial Denaturation 95°C for 4 min 95°C for 4 min
Denaturation 94°C for 45 sec 94°C for 30 sec
Annealing 55-59°C for 1 min 50-53°C for 45 sec
Extension 72°C for 1 min 72°C for 1 min
Cycles 35 cycles 35 cycles

Final Extension 72°C for 7 min 72°C for 7 min

Hold 4°C 4°C

Note: Annealing temperatures may need optimization for Angraecum species.

Protocol 4: Agarose Gel Electrophoresis

» Prepare a 1.5% agarose gel with an appropriate DNA stain (e.g., Ethidium Bromide or SYBR
Safe).

e Load 5 pL of each PCR product mixed with 1 pL of 6x loading dye.
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e Load a DNA ladder (e.g., 100 bp ladder) in an adjacent lane for size estimation.
e Run the gel at 100V for 30-45 minutes.

» Visualize the gel under UV or blue light. Successful amplification will show a single, bright

band of the expected size.

Protocol 5: DNA Sequencing

Submit PCR products that show a clear, single band on the agarose gel for Sanger
sequencing. It is standard practice to sequence in both the forward and reverse directions to
ensure high-quality, accurate consensus sequences.

Part 4: Bioinformatic Analysis

Once sequences are obtained, they must be processed and analyzed to identify the species.

Bioinformatic Data Analysis Workflow
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Bioinformatics Pipeline

1. Raw Sequence Traces
(Forward & Reverse)

2. Sequence Editing & Assembly
(Trim low-quality ends, create consensus)

\
\

‘Optional: Deeper Analysis
\

4. Multiple Sequence Alignment
(Align query with reference sequences)

3. Species ldentification via BLAST
(Query against NCBI / BOLD databases)

5. Phylogenetic Tree Construction
(e.g., Neighbor-Joining, Maximum Likelihood)

6. Final Identification
(Assess BLAST hit and tree position)

Click to download full resolution via product page

Caption: Bioinformatic workflow for species identification from sequence data.

Protocol 6: Data Analysis Steps

Sequence Editing and Assembly: Use software like BioEdit or Geneious to view the raw
chromatograms. Trim low-quality bases from the 5" and 3' ends of both the forward and
reverse sequences. Align the forward and reverse reads and generate a single consensus

sequence for each sample.[1]
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Species Identification: The primary method for identification is using the Basic Local
Alignment Search Tool (BLAST).[15]

o Copy the consensus sequence.
o Navigate to the NCBI BLASTn suite or the BOLD Systems identification engine.[1][16]

o Paste the sequence and run the search against the nucleotide (nr) or relevant barcode
database.

o Analyze the results. A successful identification is typically indicated by a high percentage
identity (>98-99%) to a single species in the database.

Phylogenetic Analysis (Optional but Recommended): For greater confidence, especially if
BLAST results are ambiguous, perform a phylogenetic analysis.

o Download the top BLAST hits and sequences from known related species.

o Create a multiple sequence alignment using an algorithm like MUSCLE or CLUSTALW.
[15]

o Construct a phylogenetic tree (e.g., using the Neighbor-Joining method in MEGA software)
to visualize the evolutionary relationship of your sample with known species. Your sample
should cluster closely with its conspecific reference sequence.

Part 5: Challenges and Considerations

Incomplete Reference Databases: The biggest challenge in DNA barcoding is the potential
lack of a comprehensive reference library.[17][18] For less-studied genera like Angraecum, a
guery sequence may not have a matching entry, preventing species-level identification.[17]
In such cases, identification may be limited to the genus level.

The Barcoding Gap: Successful barcoding relies on the "barcoding gap," where the genetic
variation between species is greater than the variation within a species.[17] In recently
diverged or hybridizing species, this gap may not exist, making identification difficult.

Data Quality: Errors can be introduced at any stage, from sample misidentification in the field
to contamination during lab work.[10] Strict adherence to protocols and careful
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documentation are essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes & Protocols: DNA Barcoding of
Angraecum Species for Research and Development]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15610809#techniques-for-dna-
barcoding-of-angraecum-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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